molecular formula C16H17NO6 B3432981 2-Amino-2-(4-phenoxyphenyl)ethanol oxalate CAS No. 1177277-28-9

2-Amino-2-(4-phenoxyphenyl)ethanol oxalate

Cat. No.: B3432981
CAS No.: 1177277-28-9
M. Wt: 319.31 g/mol
InChI Key: TWOGNTWCZHLRRQ-UHFFFAOYSA-N
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Description

2-Amino-2-(4-phenoxyphenyl)ethanol oxalate is a chemical compound with the molecular formula C16H17NO6. It is known for its unique structure, which includes an amino group and a phenoxyphenyl group attached to an ethanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-phenoxyphenyl)ethanol oxalate typically involves the reaction of 4-phenoxybenzaldehyde with nitromethane to form 4-phenoxyphenyl nitroethanol. This intermediate is then reduced to 2-Amino-2-(4-phenoxyphenyl)ethanol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. Finally, the product is reacted with oxalic acid to form the oxalate salt .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-2-(4-phenoxyphenyl)ethanol oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-phenoxyphenyl)ethanol oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Amino-2-(4-methoxyphenyl)ethanol oxalate
  • 2-Amino-2-(4-chlorophenyl)ethanol oxalate
  • 2-Amino-2-(4-nitrophenyl)ethanol oxalate

Comparison: 2-Amino-2-(4-phenoxyphenyl)ethanol oxalate is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity. For instance, the phenoxy group can enhance hydrophobic interactions, making it more effective in certain biological applications.

Properties

IUPAC Name

2-amino-2-(4-phenoxyphenyl)ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.C2H2O4/c15-14(10-16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12;3-1(4)2(5)6/h1-9,14,16H,10,15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOGNTWCZHLRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CO)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177277-28-9
Record name Benzeneethanol, β-amino-4-phenoxy-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177277-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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